Purity and Procurement Viability: Higher Commercial Purity Compared to Non-Brominated Pyrazole Analogs
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is commercially available at NLT 98% purity , representing a procurement advantage over the non-brominated analog 3-(1H-pyrazol-3-yl)aniline (CAS 89260-46-8), which is typically supplied at 95-96% purity . The higher baseline purity of the brominated derivative reduces the need for pre-synthesis purification, a critical factor in multi-step synthetic workflows where yield and purity cascades determine overall project efficiency.
| Evidence Dimension | Commercial Purity Grade |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 3-(1H-pyrazol-3-yl)aniline (CAS 89260-46-8): 95-96% |
| Quantified Difference | 2-3% absolute purity increase |
| Conditions | Vendor specification: MolCore (98%) vs. Bidepharm (96%) / Aladdin (96%) |
Why This Matters
Higher commercial purity reduces downstream purification burden, directly impacting synthesis yield and cost-efficiency in multi-step medicinal chemistry programs.
